

An In-depth Technical Guide on Ethyllucidone

(CAS Number: 1195233-59-0)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Ethyllucidone**

Cat. No.: **B7982013**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific research on the specific pharmacological properties, experimental protocols, and signaling pathways of **Ethyllucidone** is limited in publicly available literature. This guide provides a comprehensive overview based on its chemical classification as a chalcone and its origin from *Lindera strychnifolia*. The information presented for signaling pathways and experimental data is primarily based on studies of closely related compounds and extracts from its source plant.[\[1\]](#)

Introduction

Ethyllucidone is a naturally occurring chalcone, a class of flavonoids known for their diverse biological activities.[\[1\]](#)[\[2\]](#) It has been isolated from the roots of *Lindera strychnifolia* (also known as *Lindera aggregata*), a plant used in Traditional Chinese Medicine.[\[1\]](#)[\[2\]](#) Chalcones are characterized by their 1,3-diphenyl-2-propen-1-one backbone and serve as precursors to other flavonoids in plants. Given the wide range of pharmacological activities associated with chalcones, **Ethyllucidone** is a compound of interest for potential therapeutic applications. However, it is crucial to note that while its chemical structure and origin are known, its biological profile remains largely uncharacterized in peer-reviewed literature.

Physicochemical Properties

Ethyllucidone is described as a yellow powder. Its fundamental chemical and physical properties are summarized below.

Property	Data	Source(s)
CAS Number	1195233-59-0	
Molecular Formula	C ₁₇ H ₁₆ O ₄	
Molecular Weight	284.31 g/mol	
Chemical Class	Chalcone, Flavonoid	
Natural Source(s)	Lindera strychnifolia, Lindera aggregata	
Purity	>98%	
Appearance	Yellow powder	

Biological Activity and Potential Therapeutic Applications

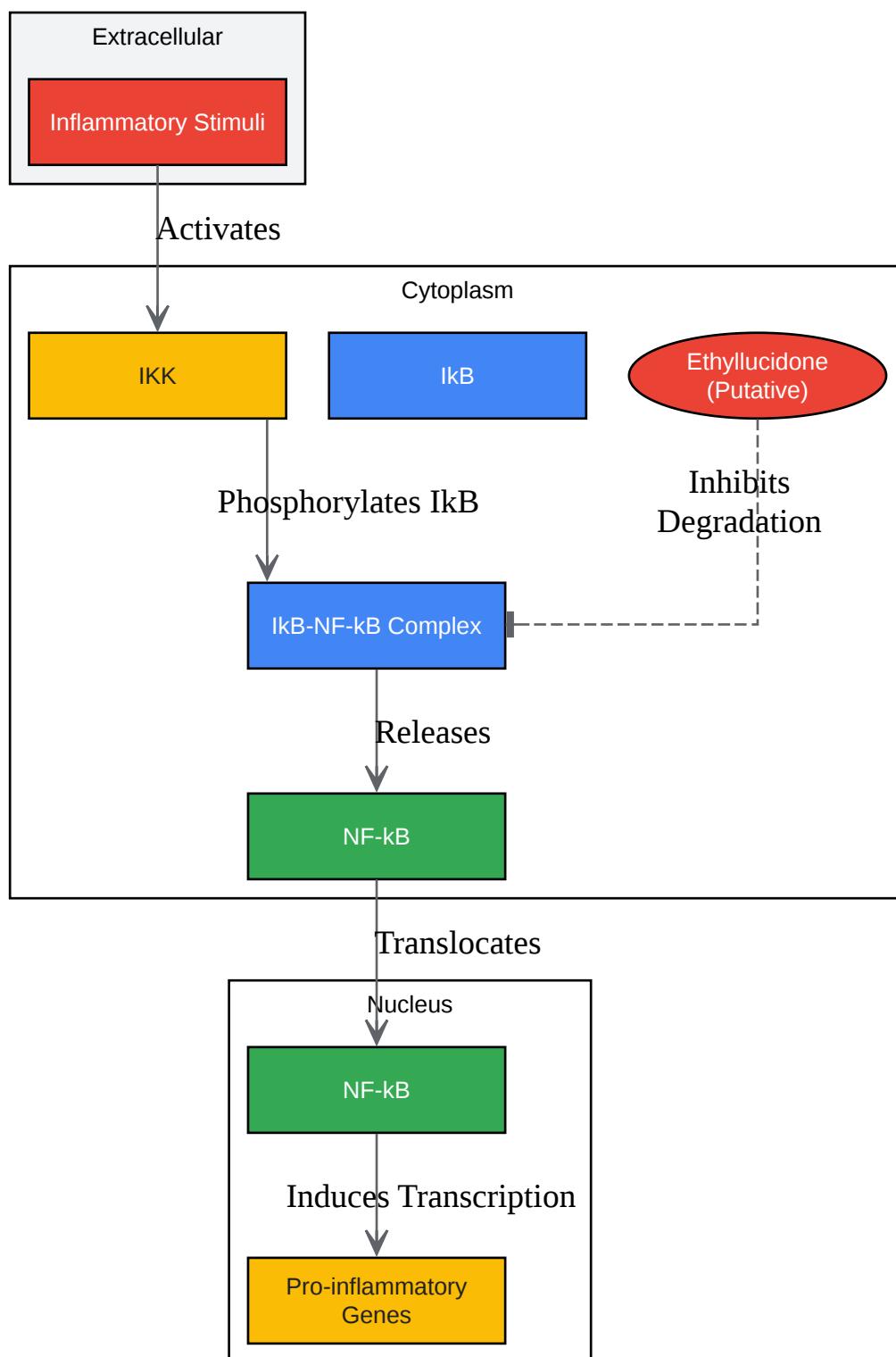
Direct experimental data on the biological activity of **Ethyllucidone** is not currently available in published studies. However, based on the known activities of its chemical class (chalcones) and its parent compound, lucidone, several potential therapeutic areas can be postulated.

Potential Activities (Inferred from Related Compounds):

- **Anti-inflammatory Effects:** Chalcones are known to exhibit anti-inflammatory properties. The parent compound, lucidone, has demonstrated significant anti-inflammatory effects by inhibiting key inflammatory pathways. This is a promising area of investigation for **Ethyllucidone**.
- **Anticancer Properties:** Compounds isolated from *Lindera aggregata* have shown anticancer potential, and chalcones are known to have cytotoxic effects on various cancer cell lines.
- **Antioxidant Activity:** Lucidone has shown antioxidant properties, suggesting that **Ethyllucidone** may also possess the ability to mitigate oxidative stress.
- **Neuroprotective Potential:** While less documented, some chalcones and other flavonoids have exhibited neuroprotective properties, indicating a possible avenue for future research.

with **Ethyllucidone**.

The table below summarizes the in vitro activities of the closely related compound, lucidone, which can serve as a comparative context for future studies on **Ethyllucidone**.

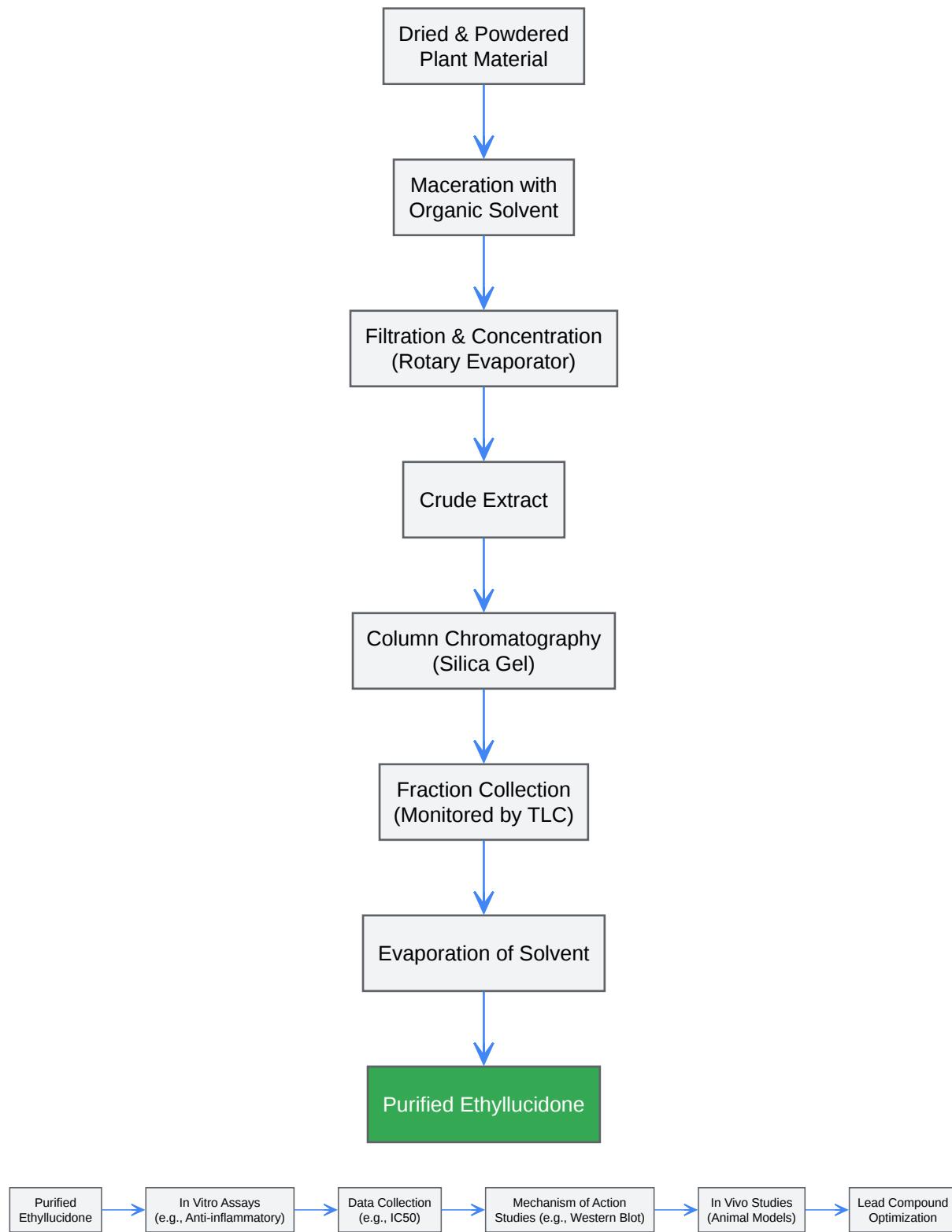

Compound	Assay	Target/Cell Line	Parameter	Value	Reference
Lucidone	Antiviral Assay	Dengue virus (DENV) in Huh-7 cells	EC ₅₀	25 µM	
Lucidone	Anti-inflammatory Assay	LPS-induced RAW 264.7 macrophages	Inhibition of TNF-α secretion	Significant at 10 µg/mL & 25 µg/mL	
Lucidone	Anti-inflammatory Assay	LPS-induced RAW 264.7 macrophages	Inhibition of PGE ₂ production	Significant at 10 µg/mL & 25 µg/mL	

Postulated Mechanisms of Action and Signaling Pathways

While the specific molecular targets of **Ethyllucidone** are unknown, the mechanisms of action for related chalcones often involve the modulation of key intracellular signaling pathways that are central to the expression of pro-inflammatory genes.

Key Signaling Pathways Potentially Modulated by **Ethyllucidone**:

- **NF-κB Signaling Pathway:** This pathway is a cornerstone of the inflammatory response. In an inactive state, NF-κB is held in the cytoplasm by the inhibitor of κB (IκB) proteins. Inflammatory signals lead to the degradation of IκB, allowing NF-κB to enter the nucleus and trigger the transcription of pro-inflammatory genes. Lucidone has been shown to inhibit NF-κB activation by preventing the degradation of IκBα.



[Click to download full resolution via product page](#)

Postulated inhibition of the NF-κB signaling pathway by **Ethyllucidone**.

- MAPK Signaling Pathway: Lucidone has been observed to suppress the phosphorylation of key kinases in the Mitogen-Activated Protein Kinase (MAPK) pathway, including JNK and p38 MAPK, which contributes to its anti-inflammatory effects.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [benchchem.com](https://www.benchchem.com) [benchchem.com]
- 2. [benchchem.com](https://www.benchchem.com) [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide on Ethyllucidone (CAS Number: 1195233-59-0)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b7982013#ethylucidone-cas-number-1195233-59-0\]](https://www.benchchem.com/product/b7982013#ethylucidone-cas-number-1195233-59-0)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com